molecular formula C12H23NO5 B6353506 3-{[(Tert-butoxy)carbonyl](3-methoxypropyl)amino}propanoic acid CAS No. 1049156-99-1

3-{[(Tert-butoxy)carbonyl](3-methoxypropyl)amino}propanoic acid

Cat. No.: B6353506
CAS No.: 1049156-99-1
M. Wt: 261.31 g/mol
InChI Key: JBYNLCNXFQVPBB-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine linked to a 3-methoxypropyl group and a propanoic acid moiety. The Boc group is widely used in peptide synthesis to protect amines during reactions, while the 3-methoxypropyl substituent may enhance solubility and modulate steric or electronic properties.

Properties

IUPAC Name

3-[3-methoxypropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13(7-5-9-17-4)8-6-10(14)15/h5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYNLCNXFQVPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCOC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amine group of 3-amino propanoic acid with a tert-butoxycarbonyl group. The reaction is carried out by dissolving 3-amino propanoic acid in a solvent such as tetrahydrofuran and adding a base like sodium hydroxide. The mixture is then cooled, and di-tert-butyl dicarbonate is added dropwise. The reaction is allowed to proceed at room temperature for several hours. The product is then extracted and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Hydrolysis: Yields the free amine derivative.

    Substitution: Yields various substituted derivatives depending on the reagent used.

    Oxidation and Reduction: Yields oxidized or reduced forms of the compound.

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical reactions. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous Boc-protected amino acid derivatives, focusing on synthesis, stereochemistry, and functional properties.

MPI17a: (S)-2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclopropylpropanoic acid

  • Structural Differences: MPI17a incorporates a benzyloxycarbonyl (Cbz) group and a cyclopropyl ring, unlike the target compound’s 3-methoxypropyl chain.
  • Synthesis : MPI17a is synthesized via a multi-step procedure involving Boc and Cbz protection, with a 90% yield reported .
  • Applications: MPI17a is noted for high cellular and antiviral potency, suggesting that structural rigidity (cyclopropane) and dual protection (Boc/Cbz) are critical for activity. The target compound’s 3-methoxypropyl group may offer improved solubility but reduced conformational restraint compared to MPI17a .

3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid

  • Structural Differences: This compound features a methyl substituent on the propionic acid backbone, contrasting with the target compound’s methoxypropyl-amino group.
  • Synthesis : Prepared via catalytic hydrogenation using Rh/Al₂O₃, followed by alkaline hydrolysis (72% yield). Enantiomeric purity is achieved via diastereomeric salt formation with (R)-(+)-α-methylbenzylamine .
  • Key Contrast : The methyl group in this compound may reduce solubility compared to the target’s methoxypropyl chain, which contains an ether oxygen for hydrogen bonding.

PharmaBlock Boc-Protected Cyclohexane and Pyridine Derivatives

  • Examples: (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS: 222530-39-4): A cyclohexane-based analog with stereochemical complexity, likely influencing receptor binding . 3-hydroxypyridine-2-carboxylic acid derivatives: Contain heterocyclic rings, which enhance metabolic stability compared to aliphatic chains like the target compound’s 3-methoxypropyl group .
  • Synthesis : PharmaBlock compounds often employ chiral resolution or stereoselective catalysis, similar to the methods in but tailored for cyclic systems .

Comparative Data Table

Compound Key Structural Features Synthesis Yield Functional Advantages Reference
Target Compound Boc, 3-methoxypropyl, propanoic acid N/A Enhanced solubility, modular reactivity
MPI17a Boc, Cbz, cyclopropane, propanoic acid 90% Antiviral potency, rigid conformation
3-[tert-Boc-amino]-2-methylpropionic acid Boc, methyl, propanoic acid 72% Steric hindrance, enantiomeric purity
PharmaBlock Cyclohexane derivative Boc, cyclohexane, carboxylic acid N/A Stereochemical diversity, metabolic stability

Research Findings and Implications

  • Stereochemical Control : The target compound lacks stereochemical complexity compared to PharmaBlock’s cyclohexane derivatives, which may limit its utility in enantioselective applications .
  • Solubility vs. Activity : The 3-methoxypropyl group likely improves aqueous solubility over MPI17a’s cyclopropane but may reduce target affinity due to increased flexibility .
  • Synthetic Challenges : Unlike ’s methyl-substituted analog, the target compound’s synthesis may require specialized coupling reagents to incorporate the methoxypropyl chain without side reactions.

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, also referred to as tert-Butyl 3-[(3-methoxypropyl)amino]propanoate, is an organic compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and an amino group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential applications and biological interactions.

  • Molecular Formula : C11H23NO3
  • Molecular Weight : 203.31 g/mol
  • CAS Number : 124072-61-3
  • Structure : The compound includes a tert-butyl ester group, a methoxypropyl group, and an amino group, contributing to its unique reactivity and biological activity .

The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid is primarily mediated through its interaction with enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites on proteins, influencing their activity. The Boc group protects the amino functionality during chemical reactions, allowing for targeted modifications that enhance its biological efficacy .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating their activity. For example, studies have indicated that similar compounds can inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
  • Antimicrobial Properties : Preliminary findings suggest that derivatives of this compound may possess antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific metabolic pathways or virulence factors .
  • Therapeutic Potential : The structural characteristics of 3-{(Tert-butoxy)carbonylamino}propanoic acid make it a candidate for drug development. Modifications to its structure could lead to the creation of novel therapeutic agents with enhanced efficacy against various diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid:

  • A study demonstrated that certain derivatives can inhibit the secretion of virulence factors in E. coli at concentrations significantly lower than previously reported for other compounds . This suggests a potential use in treating infections caused by antibiotic-resistant bacteria.
  • Another investigation focused on the synthesis and evaluation of peptide-based drugs derived from this compound, highlighting its role as a building block in therapeutic applications .

Comparison with Similar Compounds

To understand the unique properties of 3-{(Tert-butoxy)carbonylamino}propanoic acid, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl 3-[(3-methoxypropyl)amino]butanoateC12H25NO3Longer carbon chainPotentially higher lipophilicity
tert-Butyl 3-[(2-methoxyethyl)amino]propanoateC11H23NO4Different alkyl substitutionVarying enzyme interaction profiles

These comparisons indicate that while all these compounds share structural similarities, their biological activities can differ significantly based on minor modifications .

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